Atractylic Acid
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Overview
Description
A glycoside of a kaurene type diterpene that is found in some plants including Atractylis gummifera (ATRACTYLIS); COFFEE; XANTHIUM, and CALLILEPIS. Toxicity is due to inhibition of ADENINE NUCLEOTIDE TRANSLOCASE.
Scientific Research Applications
Antioxidant Ability and Mechanism
Atractylic Acid, found in Rhizoma Atractylodes macrocephala, shows significant antioxidant activities. This is primarily attributed to its phenolic acids, particularly caffeic acid, ferulic acid, and protocatechuic acid, which exhibit strong radical-scavenging and metal-chelating properties (Li et al., 2012).
Antimicrobial Properties
This compound demonstrates notable antimycobacterial activity. Compounds like diffractaic acid, norstictic acid, and usnic acid, which are chemically related to this compound, have been found effective against Mycobacterium tuberculosis, indicating its potential in treating tuberculosis (Honda et al., 2010).
Detoxification in Herbal Medicine
In traditional Chinese medicinal herbs containing Atractyloside, a toxic compound closely related to this compound, hydrothermal processing is used to reduce toxicity. This process involves decomposition, hydrolysis, and saponification, highlighting the importance of proper processing in herbal medicine (Chen, Hu, & Chang, 2013).
Cancer Research
This compound and its derivatives have been implicated in cancer research. Studies indicate potential roles in inducing apoptosis and affecting cancer cell proliferation, suggesting its utility in cancer therapy and further research in this area is warranted (Cernaianu et al., 2008).
Immunomodulatory Effects
The compounds in Atractylodes macrocephala, which include this compound, have demonstrated immunomodulatory effects. These effects make it a potential candidate for developing therapies or supplements aimed at modulating immune responses (Liu et al., 2022).
Cardioprotective Effects
In studies involving cardiomyoblasts, extracts containing this compound from Atractylodes lancea have shown potential cardioprotective effects, particularly against hypoxia/reoxygenation injury. This suggests its possible application in treating cardiovascular diseases (Nusuetrong & Gerdprasert, 2017).
Anti-Inflammatory and Antioxidant Activities
The aerial part of Atractylodes macrocephala, containing this compound, exhibits significant anti-inflammatory and antioxidant activities, indicating its potential for treating inflammation and oxidative stress-related conditions (Liu et al., 2019).
Properties
CAS No. |
1398-13-6 |
---|---|
Molecular Formula |
C30H46O16S2 |
Molecular Weight |
726.8 g/mol |
IUPAC Name |
(1S,4S,5R,7R,9S,10R,13S,15S)-15-hydroxy-7-[(2R,3R,4R,5R,6R)-6-(hydroxymethyl)-3-(3-methylbutanoyloxy)-4,5-disulfooxyoxan-2-yl]oxy-9-methyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid |
InChI |
InChI=1S/C30H46O16S2/c1-14(2)9-22(32)44-25-24(46-48(39,40)41)23(45-47(36,37)38)20(13-31)43-28(25)42-17-10-18(27(34)35)19-7-8-30-11-16(15(3)26(30)33)5-6-21(30)29(19,4)12-17/h14,16-21,23-26,28,31,33H,3,5-13H2,1-2,4H3,(H,34,35)(H,36,37,38)(H,39,40,41)/t16-,17+,18+,19-,20+,21+,23+,24-,25+,26-,28+,29-,30-/m0/s1 |
InChI Key |
FYQXODZRNSCOTR-ANFZLNLLSA-N |
Isomeric SMILES |
CC(C)CC(=O)O[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@@H]2C[C@H]([C@@H]3CC[C@]45C[C@H](CC[C@@H]4[C@]3(C2)C)C(=C)[C@@H]5O)C(=O)O)CO)OS(=O)(=O)O)OS(=O)(=O)O |
SMILES |
CC(C)CC(=O)OC1C(C(C(OC1OC2CC(C3CCC45CC(CCC4C3(C2)C)C(=C)C5O)C(=O)O)CO)OS(=O)(=O)O)OS(=O)(=O)O |
Canonical SMILES |
CC(C)CC(=O)OC1C(C(C(OC1OC2CC(C3CCC45CC(CCC4C3(C2)C)C(=C)C5O)C(=O)O)CO)OS(=O)(=O)O)OS(=O)(=O)O |
1398-13-6 | |
Synonyms |
Acid, Atractylic Atractylate Atractylic Acid Atractyloside |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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